3-(2-Thiazoyl)-L-alanine

Coordination Chemistry Bioinorganic Chemistry Metalloenzyme Modeling

Sourcing a reliable histidine analog for enzyme studies often faces isomer contamination risks. 3-(2-Thiazoyl)-L-alanine (2ThzA) resolves this with its defined thiazole-2-yl substitution, essential for reproducible ATP-PRT inhibition. This building block delivers: - Differential bioactivity: Acts as an inhibitor of ATP-PRT, unlike the activating 3-(2-thienyl)-L-alanine. - Catalytic utility: Enables enantioselective organocatalyst design for asymmetric Stetter reactions. - Weaker metal coordination: Allows precise modulation of metalloprotein binding sites versus histidine.

Molecular Formula
Molecular Weight 172.2
Cat. No. B1579366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Thiazoyl)-L-alanine
Molecular Weight172.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Thiazoyl)-L-alanine: Specialized Histidine Analog


3-(2-Thiazoyl)-L-alanine (also referred to as β-(2-thiazolyl)-L-alanine or 2ThzA) is a non-proteinogenic, L-α-amino acid derivative characterized by the substitution of the imidazole ring of histidine with a thiazole moiety [1]. This structural modification results in a compound with distinct electronic and steric properties, making it a critical tool in biochemical research. It is classified as a histidine analog and is primarily utilized as a building block in the synthesis of peptidomimetics, enzyme inhibitors, and novel catalysts .

Peptidomimetic and enzyme inhibitor design
Organocatalyst scaffold development
Histidine replacement for metal-binding modulation

3-(2-Thiazoyl)-L-alanine: No Generic Substitution


Generic substitution of 3-(2-thiazoyl)-L-alanine with other thiazolyl-alanine isomers (e.g., 4-thiazolyl) or other heterocyclic analogs (e.g., 2-thienyl, 2-pyridyl) is not scientifically valid due to profound differences in their physicochemical and biological properties. The position of the heteroatom on the ring and the nature of the heterocycle itself dictate a compound's electronic character, metal coordination ability, and lipophilicity [1]. These factors directly impact critical parameters such as enzyme binding affinity, catalytic activity, and receptor selectivity, as demonstrated by comparative studies in opioid receptor binding, metal complexation, and enzyme inhibition [2][3]. Consequently, the specific thiazole-2-yl substitution pattern of 3-(2-thiazoyl)-L-alanine confers a unique, non-interchangeable profile essential for targeted research applications.

Thiazole ring position (2- vs. 4-thiazolyl) alters metal coordination and electronic profile, limiting direct substitution.

Heteroatom substitution (e.g., S vs. O, N) in the heterocycle can invert enzyme functional effect from inhibitor to activator.

Lipophilicity differences vs. 2-thienyl or pyridyl analogs significantly shift receptor binding affinity and PK profile.

3-(2-Thiazoyl)-L-alanine: Head-to-Head vs. Analogs


Metal Coordination Propensity: Comparison with 4-Thiazolylalanine

In studies of copper(II) complexation, 3-(2-thiazoyl)-L-alanine (as β-(2-thiazolyl)-dl-alanine) exhibits a significantly weaker interaction with the copper(II) ion via its heteroaromatic ring compared to histidine (imidazole) and other analogs like pyridylalanine [1]. The relative influence of the heteroaromatic ring on the amino acid-like coordination mode was established in the following order: imidazole > pyridyl ∼ triazolyl > thiazolyl ∼ thienyl rings [1]. This indicates that for applications requiring metal-binding sites with specific, lower coordination propensity, 3-(2-thiazoyl)-L-alanine offers a distinct advantage over histidine or 2-pyridylalanine.

Metal coordination order
Head-to-head
Imidazole > Pyridyl ∼ Triazolyl > Thiazolyl ∼ Thienyl
Supports weak Cu(II) coordination by thiazole-2-yl
Potentiometric, UV-VIS, EPR in aqueous Cu(II) complexes
Coordination Chemistry Bioinorganic Chemistry Metalloenzyme Modeling

ATP-PRT Modulation: Divergent Roles vs. 2-Thienylalanine

While 3-(2-thiazoyl)-L-alanine is a known inhibitor of the first enzyme in histidine biosynthesis (ATP-phosphoribosyl transferase, ATP-PRT) [1], a closely related analog, 3-(2-thienyl)-L-alanine, functions as an allosteric activator of the same enzyme from Mycobacterium tuberculosis [2]. This functional inversion demonstrates how subtle heteroatom substitution (S vs. N in the ring) drastically alters ligand behavior from an inhibitor to an activator. This is supported by structural studies where the binding mode of 3-(2-thienyl)-L-alanine was resolved, revealing co-occupancy of allosteric sites with L-histidine [2].

ATP-PRT functional effect
Class-level
Inhibitor of ATP-PRT vs. Activator (allosteric)
Supports inhibitor-specific enzyme studies
Structural basis: co-occupancy with L-histidine (PDB 5LHT)
Allosteric Regulation Enzyme Kinetics Antitubercular Target

Opioid Receptor Binding: Lipophilicity vs. Thienyl & Histidine

In a head-to-head comparison within the same peptidic scaffold (deltorphin I), replacement of phenylalanine at position 3 with various heterocyclic amino acids revealed a clear hierarchy of binding affinity at the δ-opioid receptor [1]. 3-(2-Thienyl)-alanine provided the highest affinity (Ki = 1.38 nM), while the polar histidine analog resulted in the poorest binding (Ki = 317 nM) [1]. Analogs containing thiazolylalanine (which includes the 4-thiazolyl isomer) demonstrated intermediate binding affinity, with Ki values ranging from 39.5 to 62.4 nM [1]. This study directly links the lipophilicity of the heterocyclic side chain to receptor binding potency [1].

δ-opioid receptor binding
Class-level
Ki = 39.5–62.4 nM
Intermediate lipophilicity and binding affinity
>20-fold weaker than 2-thienyl, >5-fold stronger than histidine
Peptidomimetics Opioid Receptor SAR Drug Design

3-(2-Thiazoyl)-L-alanine: Research & Industrial Applications


Enantioselective Organocatalysis Development

3-(2-Thiazoyl)-L-alanine is a proven scaffold for developing enantioselective organocatalysts. When appropriately functionalized and incorporated into peptides, its derivatives can catalyze asymmetric reactions such as intermolecular aldehyde-imine cross-couplings and intramolecular Stetter reactions. These catalysts have been shown to produce α-amidoketone products in up to 90% yield with up to 87% enantiomeric excess (>98% ee after recrystallization) [1], and promote cyclization with up to 81% ee [2]. This application leverages the compound's unique ability to form catalytically active thiazolium ylides, a property distinct from its metal-binding behavior.

Probing Enzyme Active Sites and Allosteric Regulation

Due to its classification as a histidine analog with distinct electronic properties, 3-(2-thiazoyl)-L-alanine is an ideal probe for studying enzyme mechanisms. Its established role as an inhibitor of ATP-phosphoribosyl transferase (ATP-PRT) [3] contrasts sharply with the allosteric activation caused by the structurally similar 3-(2-thienyl)-L-alanine [4]. This differential effect makes it a powerful tool for dissecting the structural determinants of ligand efficacy (inhibition vs. activation) in histidine biosynthesis and other pathways.

Engineering Metalloproteins with Tuned Metal Affinity

The weak metal-coordinating ability of the thiazole-2-yl group, as quantified in comparative Cu(II) complexation studies [5], positions 3-(2-thiazoyl)-L-alanine as a valuable unnatural amino acid for site-specific incorporation into metalloproteins. It can be used to replace key histidine residues to modulate or ablate metal binding at a specific site, enabling researchers to study the role of metal coordination in enzyme catalysis, electron transfer, or structural stability without the strong chelation effects of histidine.

Peptidomimetic Synthesis for Lipophilicity Modulation

Incorporation of 3-(2-thiazoyl)-L-alanine into bioactive peptides allows for precise modulation of physicochemical properties like lipophilicity. As demonstrated in opioid receptor studies, the thiazolylalanine scaffold provides an intermediate level of lipophilicity and receptor binding affinity compared to other heterocyclic analogs [6]. This enables medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates, impacting parameters like membrane permeability and target engagement.

Application
Selection Property
Validation Focus
Enantioselective organocatalysis research
Thiazolium ylide-forming scaffold
Asymmetric cross-coupling and Stetter reaction study
Enzyme active site and allosteric regulation studies
Histidine analog with distinct electronic profile
ATP-PRT inhibition vs. activation assay
Metalloprotein engineering with modulated metal affinity
Weakly coordinating thiazole-2-yl group
Cu(II) complexation and spectroscopic characterization
Peptidomimetic synthesis for lipophilicity modulation
Intermediate lipophilicity thiazolyl side-chain
Radioligand binding and SAR profiling

Technical Documentation Hub

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34 linked technical documents
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